4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
Description
4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₄ClF₃O. Its structure features a benzaldehyde core substituted with chlorine at position 4, a difluoromethyl group at position 3, and fluorine at position 2 (Figure 1).
Fluorinated benzaldehydes are critical in drug development due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding affinity .
Properties
Molecular Formula |
C8H4ClF3O |
|---|---|
Molecular Weight |
208.56 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C8H4ClF3O/c9-5-2-1-4(3-13)7(10)6(5)8(11)12/h1-3,8H |
InChI Key |
BOVYBYWLPWBVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
General Synthetic Strategy
The synthesis of 4-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde typically involves the introduction of the difluoromethyl group onto a suitably substituted benzaldehyde precursor. The key challenge is the selective installation of the difluoromethyl (–CF2H) moiety at the meta position relative to the aldehyde and ortho to the fluorine atom, while preserving the chlorine substituent.
Starting Materials
- 4-Chloro-2-fluorobenzaldehyde or related halogenated benzaldehydes as aromatic cores.
- Difluoromethylation reagents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or other difluoromethyl radical or nucleophilic sources.
- Fluorinating agents or halogen exchange reagents may be used to install or modify halogen substituents.
Key Synthetic Routes
Difluoromethylation via Aryliodide Precursors
A notable method involves the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to form α-aryl-α,α-difluoroacetates, which are then hydrolyzed and decarboxylated to yield difluoromethylated arenes. This three-step, one-pot protocol is effective particularly for electron-deficient aryl iodides, which aligns well with the electron-withdrawing substituents (chlorine and fluorine) on the aromatic ring of the target compound.
- Step 1: Coupling of aryl iodide with difluoromethylating agent.
- Step 2: Hydrolysis of the ester intermediate.
- Step 3: Thermal decarboxylation to yield the difluoromethyl arene.
This method, reported by Amii and co-workers, allows for late-stage difluoromethylation with good selectivity and yields.
Defluorination of Trifluoromethylated Precursors
An alternative approach involves starting from trifluoromethylated benzaldehydes and selectively removing one fluorine atom to generate the difluoromethyl group. This is achieved via a four-step protocol employing an amide-based auxiliary:
- Step a: Reductive amination of trifluoromethylated benzaldehyde.
- Step b: Amide formation with the auxiliary.
- Step c: Selective defluorination (monodefluorination) to convert –CF3 to –CF2H.
- Step d: Cleavage of the auxiliary to regenerate the aldehyde functionality.
This method is advantageous for industrial applications due to the availability of trifluoromethylated starting materials and the mild conditions used. Mechanistic studies suggest the rate-limiting step involves elimination of fluoride ion.
Halogenated Benzaldehyde Synthesis and Subsequent Fluorination
The precursor 4-chloro-3-fluorobenzaldehyde can be synthesized via rhodium-catalyzed reductive carbonylation of aryl iodides under carbon monoxide and hydrogen atmosphere. This intermediate can then be subjected to difluoromethylation reactions to introduce the –CF2H group.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: 4-Chloro-3-(difluoromethyl)-2-fluorobenzoic acid.
Reduction: 4-Chloro-3-(difluoromethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde involves its interaction with specific molecular targets. The presence of the difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, influencing its binding affinity to various enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde:
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The trifluorinated substituents (Cl, F, CF₂H) in 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde create a strong electron-withdrawing environment, enhancing the electrophilicity of the aldehyde group compared to analogues like 4-Chloro-2-fluorobenzaldehyde .
Research and Industrial Relevance
- Pharmaceutical Intermediates : Fluorinated benzaldehydes are pivotal in synthesizing kinase inhibitors and antifungal agents. The difluoromethyl group in 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde may confer metabolic stability, a feature exploited in drugs like Sitagliptin (where CF₃ groups enhance half-life) .
- Challenges : Discontinued commercial status suggests scalability or synthesis hurdles, contrasting with widely available analogues like 4-Chloro-2-fluorobenzaldehyde .
Biological Activity
4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde is an aromatic aldehyde characterized by a formyl group (-CHO) attached to a benzene ring, along with chlorine and fluorine substituents. Its molecular formula is CHClF, and it has a molecular weight of approximately 212.57 g/mol. This compound is notable for its unique electronic properties, which may influence its biological activity.
The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's reactivity, making it a candidate for various biological interactions. The difluoromethyl group, in particular, may contribute to its potential pharmacological properties, similar to other halogenated compounds that have shown biological efficacy.
Biological Activity Overview
Research indicates that 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde exhibits potential biological activities, particularly in antimicrobial and antifungal domains. The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
Studies have shown that compounds structurally similar to 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde possess significant antimicrobial properties. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms may enhance the compound's ability to interact with biological targets, leading to observed antimicrobial effects.
Table 1: Comparison of Antimicrobial Activities
| Compound Name | Antimicrobial Activity | Reference |
|---|---|---|
| 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde | Potentially active | |
| 3-Chloro-4-fluorobenzaldehyde | Moderate | |
| 2-Fluoro-4-chlorobenzaldehyde | Low |
The mechanism through which 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in microbial growth or proliferation. This hypothesis aligns with findings from studies on similar halogenated compounds that disrupt metabolic pathways in microorganisms.
Case Studies
- Inhibition of Enzymatic Activity : A study focusing on enzyme inhibition demonstrated that halogenated benzaldehydes can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The results indicated varying degrees of inhibition based on structural modifications, suggesting that 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde could be evaluated for similar inhibitory effects .
- Antifungal Properties : Another case study examined the antifungal activity of related compounds against Candida species. The study found that certain halogenated benzaldehydes exhibited significant antifungal properties, warranting further investigation into the specific activity of 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde .
Future Research Directions
Given the promising preliminary findings regarding the biological activity of 4-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde, future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure influence biological activity to optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
